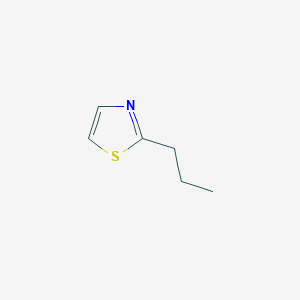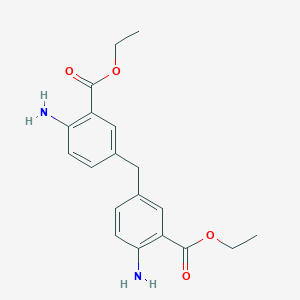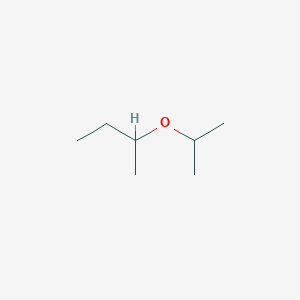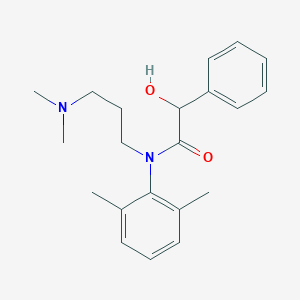
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Efectos Bioquímicos Y Fisiológicos
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a valuable tool for investigating the role of acetylcholine in various physiological and pathological processes. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve and maintain therapeutic concentrations in the brain.
Direcciones Futuras
There are several future directions for research on N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase that have longer half-lives and are more effective in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide and its mechanism of action.
Métodos De Síntesis
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine hydrochloride to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. The intermediate is then reacted with 2-bromo-N,N-dimethylaniline to form N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been widely used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to enhance the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
18095-72-2 |
|---|---|
Nombre del producto |
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide |
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3 |
Clave InChI |
VAYJJJUFVVFWPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



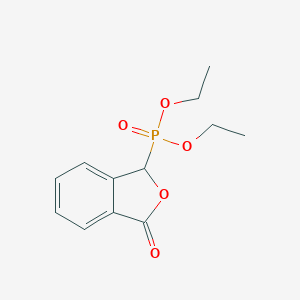
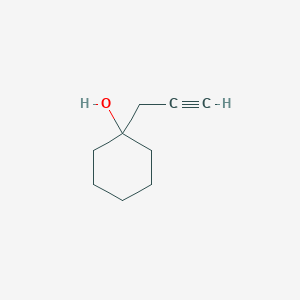
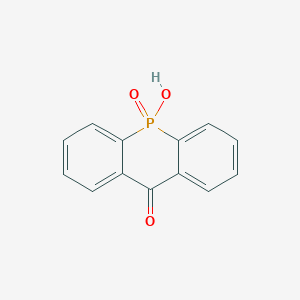
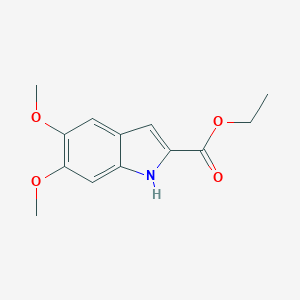
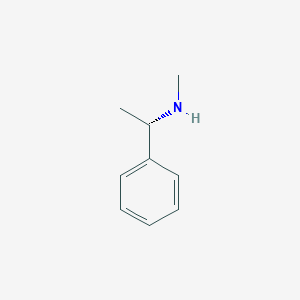
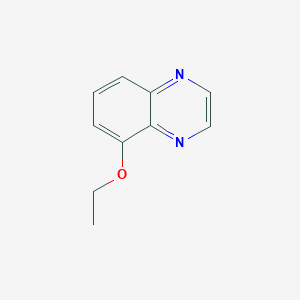
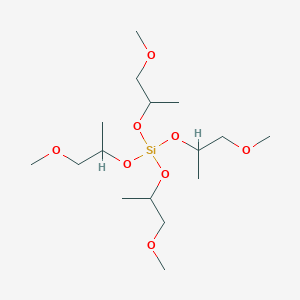
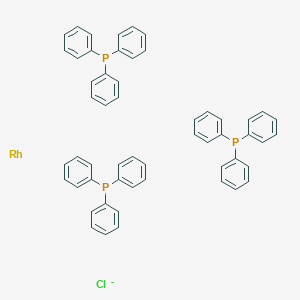

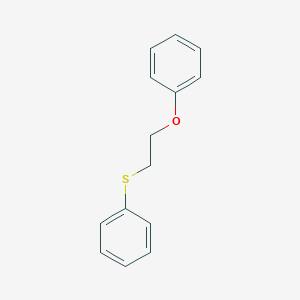
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
